![molecular formula C11H20N2O3 B1679179 Prolylisoleucine CAS No. 51926-51-3](/img/structure/B1679179.png)
Prolylisoleucine
Overview
Description
Prolylisoleucine is a dipeptide formed from L-proline and L-isoleucine residues . It has a role as a metabolite .
Molecular Structure Analysis
Prolylisoleucine has a molecular formula of C11H20N2O3 . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic secondary amine, 1 hydroxyl group .Physical And Chemical Properties Analysis
Prolylisoleucine has a molecular weight of 228.29 g/mol . It contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic secondary amine, 1 hydroxyl group .Scientific Research Applications
Pharmaceutical Industry
Prolylisoleucine, as a derivative of hydroxyproline, has potential applications in the pharmaceutical industry . Hydroxyproline is an industrially important compound with applications in the pharmaceutical industry . It’s used as an intermediate for pharmaceutical synthesis . For example, trans-4-hydroxy-l-proline has been used for synthesizing N-acetyl-trans-4-l-hydroxyproline (oxaceprol), an anti-inflammatory agent .
Nutrition Industry
Hydroxyproline, and by extension Prolylisoleucine, is recognized for its applications in the nutrition industry . It’s a key component in many dietary supplements due to its health benefits.
Cosmetic Industry
The cosmetic industry also benefits from the use of Prolylisoleucine. Hydroxyproline is known to have applications in the cosmetic industry , and Prolylisoleucine, being a derivative, could potentially have similar uses.
Biochemistry
In the field of biochemistry, hydroxyprolines, including Prolylisoleucine, are used widely . They are l-proline derivatives hydroxylated at C3 or C4 with different enantioselectivities .
Food Production
Hydroxyprolines have been widely used in food production . As a derivative of hydroxyproline, Prolylisoleucine could potentially have applications in this field as well.
Microbial and Enzymatic Processes
Recent advances in microbial and enzymatic processes have developed practical production strategies for various hydroxyprolines . Proline hydroxylases serve as powerful tools for selective l-proline hydroxylation . Engineered Escherichia coli are a robust platform for hydroxyproline production .
Synthesis of Various Drugs
Hydroxyprolines are heavily involved in many secondary metabolic pathways for the biosynthesis of various drugs . They are used in the synthesis of chemotherapeutic actinomycin, antifungal echinocandin, antibiotic etamycin, and anti-inflammatory oxaceprol .
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYROESYHWUPBP-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prolylisoleucine | |
CAS RN |
51926-51-3 | |
Record name | L-Prolyl-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51926-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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